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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamic acid, (3-bromopropyl)-, benzyl ester (CAS No. 39945-54-5) is a bifunctional
organic molecule that serves as a valuable building block in synthetic chemistry. Its structure
incorporates a carbamate linkage, a terminal bromine atom, and a benzyl protecting group,
making it a versatile intermediate for the introduction of an aminopropyl spacer in the synthesis
of more complex molecules, including those with potential therapeutic applications. Notably, it
has been utilized as a precursor in the synthesis of an anti-HIV ethidium-arginine conjugate.[1]
This guide provides a detailed overview of its spectroscopic properties and a documented
synthetic protocol.

Chemical Structure and Properties

e |[UPAC Name: Benzyl (3-bromopropyl)carbamate
o Synonyms: N-Benzyloxycarbonyl-3-bromopropylamine, N-Cbz-3-bromopropylamine
e CAS Number: 39945-54-5

e Molecular Formula: C11H14BrNO:2
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e Molecular Weight: 272.14 g/mol
e Appearance: Pale-yellow to yellow solid or liquid.
e Melting Point: 37-39 °C

Spectroscopic Data

The following tables summarize the available nuclear magnetic resonance (NMR) data for
Carbamic acid, (3-bromopropyl)-, benzyl ester.

Table 1: *H NMR Spectroscopic Data

Solvent: CDCls, Reference: TMS at 0.00 ppm

Chemical Shift ()

Multiplicity Integration Assignment
ppm
Aromatic protons
7.32 m 5H
(CeH5s)
5.15 brs 1H NH
5.06 s 2H -CH2-Ph
3.39 t 2H -CHz-Br
3.30 q 2H -NH-CH.-
2.06 - 1.96 m 2H -CH2-CH2-CHz2-

Data sourced from ChemicalBook.[1]

Table 2: *C NMR Spectroscopic Data

Solvent: CDCl3
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Chemical Shift (8) ppm Assignment

156.4 C=0 (Carbamate)
136.3 Aromatic C (quaternary)
128.4 Aromatic CH

128.0 Aromatic CH

127.9 Aromatic CH

66.6 -CH2-Ph

39.2 -NH-CH2-

32.3 -CH2-CH2-CHa2-

30.6 -CH2-Br

Data sourced from ChemicalBook.[1]

Experimental Protocols
Synthesis of Benzyl N-(3-bromopropyl)carbamate

This protocol is adapted from a known synthetic method.[1][2]
Materials:

¢ 3-bromopropylamine hydrobromide

Benzyl chloroformate

Diisopropylethylamine (DIPEA)

Tetrahydrofuran (THF), dry

Ethyl acetate (EtOAC)

Hexane
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o Celite
Procedure:

e To a stirred suspension of 3-bromopropylamine hydrobromide (2 g, 9.14 mmol) in 40 mL of
dry THF, add benzyl chloroformate (1.64 g, 9.60 mmol) via syringe at room temperature.

e Cool the reaction mixture to 0 °C in an ice bath.

e Add diisopropylethylamine (1.6 mL, 9.20 mmol) dropwise via syringe.

» Allow the reaction mixture to stir at 0 °C for 1 hour.

 Filter the crude reaction mixture through a pad of Celite to remove solids.
o Evaporate the solvents from the filtrate under reduced pressure.

» Purify the resulting residue by flash chromatography on silica gel, eluting with a gradient of
10-30% ethyl acetate in hexane to afford the desired product.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of deuterated chloroform (CDCIs). Add a small amount of tetramethylsilane (TMS) as an
internal standard (6 0.00 ppm).

e Instrumentation: A 300 MHz or higher field NMR spectrometer.
e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o

Spectral Width: 0-10 ppm.

Number of Scans: 16-32.

[¢]

[e]

Relaxation Delay: 1-2 s.
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e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence.

o Spectral Width: 0-200 ppm.

o Number of Scans: 1024 or more, depending on concentration.

o Relaxation Delay: 2-5 s.

Infrared (IR) Spectroscopy:

o Sample Preparation: As the compound can be a solid or liquid at room temperature, it can be
analyzed as a thin film between KBr plates or as a solution in a suitable solvent like
chloroform in a salt cell.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

[¢]

Scan Range: 4000-400 cm~1.

o Resolution: 4 cm™1.

o Number of Scans: 16-32.

o Expected Peaks:

N-H stretch: ~3300-3400 cm—1

C-H stretch (aromatic and aliphatic): ~2850-3100 cm~1

C=0 stretch (carbamate): ~1690-1720 cm~1

C-N stretch: ~1200-1350 cm™!

C-O stretch: ~1000-1100 cm™1

C-Br stretch: ~500-650 cm—!
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Mass Spectrometry (MS):

e Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,
Electrospray lonization - ESI, or Electron Impact - El).

o Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.qg.,
methanol or acetonitrile for ESI).

» Data Acquisition:
o Acquire a full scan mass spectrum to determine the molecular ion peak.

o For ESI, the protonated molecule [M+H]* would be expected at m/z 272.0/274.0 (due to
bromine isotopes).

o Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data, which
can aid in structural confirmation. Common fragmentation patterns for benzyl carbamates
include cleavage of the benzylic C-O bond and fragmentation of the alkyl chain.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent
spectroscopic characterization of Carbamic acid, (3-bromopropyl)-, benzyl ester.
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Caption: Synthesis and Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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